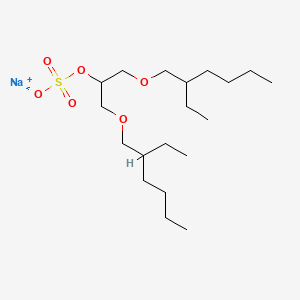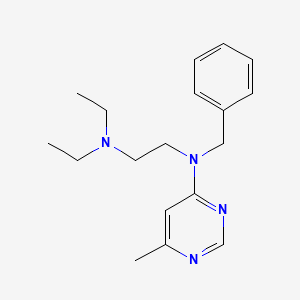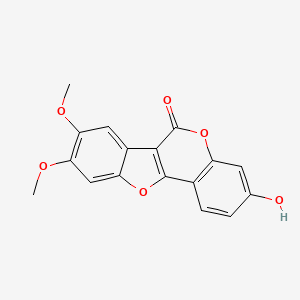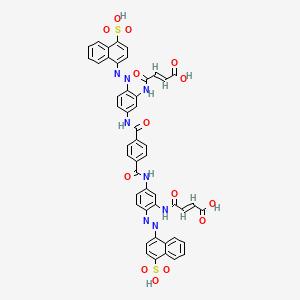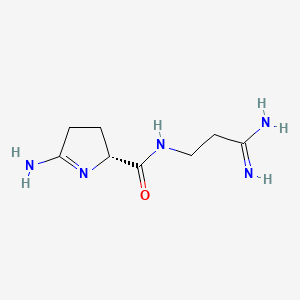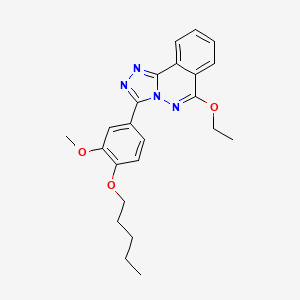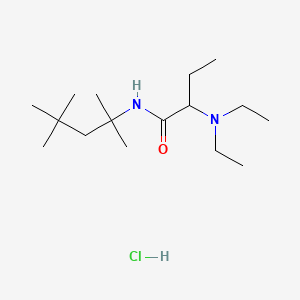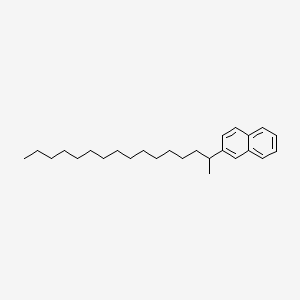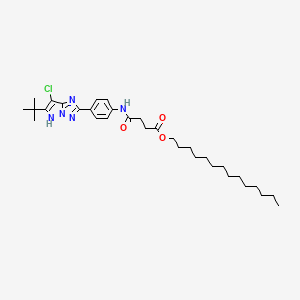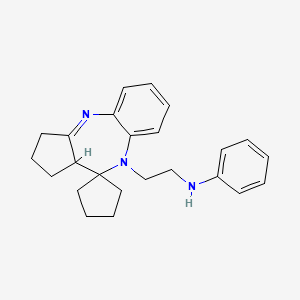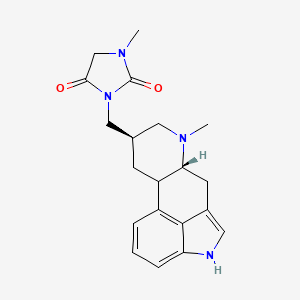![molecular formula C20H22IN3 B12721890 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide CAS No. 21584-04-3](/img/structure/B12721890.png)
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide is an organic compound known for its unique chemical properties and applications This compound is characterized by the presence of a quinolinium core, which is a heterocyclic aromatic compound, and a dimethylamino group attached to a phenyl ring The iodide ion serves as the counterion, balancing the charge of the quinolinium cation
Méthodes De Préparation
The synthesis of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an amine in the presence of a base to form an imine. In this case, 4-(Dimethylamino)benzaldehyde is reacted with 1-ethylquinolinium iodide under reflux conditions to form the desired product. The reaction is typically carried out in a solvent such as methanol, and the product is purified by recrystallization .
Analyse Des Réactions Chimiques
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronic applications. In biological systems, it can interact with cellular components, leading to changes in fluorescence that can be used for imaging purposes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide can be compared with other similar compounds, such as:
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-methylquinolinium iodide: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different photophysical characteristics.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: This compound has a stilbazolium core instead of a quinolinium core.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propriétés
Numéro CAS |
21584-04-3 |
|---|---|
Formule moléculaire |
C20H22IN3 |
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
4-[(1-ethylquinolin-1-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C20H22N3.HI/c1-4-23-19(12-9-16-7-5-6-8-20(16)23)15-21-17-10-13-18(14-11-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KVJKLJUBTXOKEC-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


